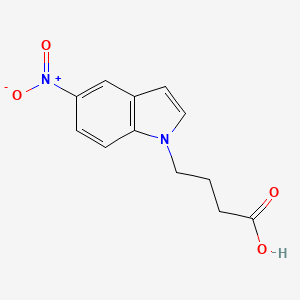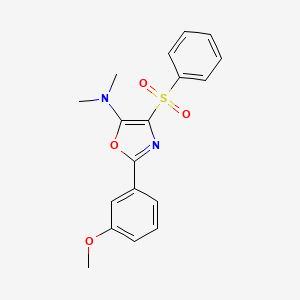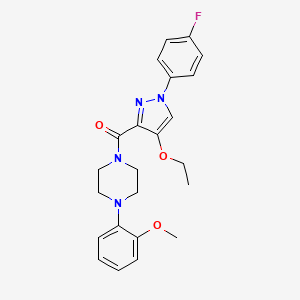
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinociceptive Properties and Pain Management
One study highlights the synthesis and pharmacological activity of a new series of pyrazoles, identifying a compound with significant antinociceptive properties and potential applications in pain management. The compound, recognized for its outstanding aqueous solubility and high metabolic stability across species, exhibits promising antinociceptive effects in models of pain, including the capsaicin and partial sciatic nerve ligation models in mice (Díaz et al., 2020).
Radiotracer Applications in PET Imaging
Another research avenue explores the compound's utility in positron emission tomography (PET) imaging, particularly in studying cannabinoid receptors in the brain. This is demonstrated through the synthesis of radiolabeled compounds, indicating the potential of these derivatives for PET imaging to investigate various neurological conditions (R. Katoch-Rouse & A. Horti, 2003).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of novel synthesized compounds, including pyrazole and isoxazole derivatives, have been assessed. These studies reveal variable and modest activity against several bacterial and fungal strains, suggesting the compound's potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
HPLC Method Development and Validation
A new HPLC method has been developed and validated for the determination of related substances in a novel anticonvulsant agent, showcasing the compound's application in ensuring pharmaceutical quality and safety. This highlights its relevance in the development of new pharmaceutical compounds with potential anticonvulsant properties (Severina et al., 2021).
Propriétés
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-3-31-21-16-28(18-10-8-17(24)9-11-18)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-5-7-20(19)30-2/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMIOQQKSTKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
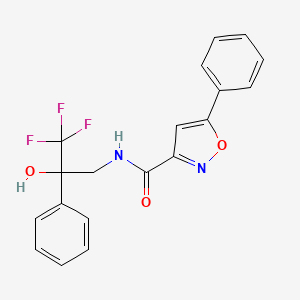

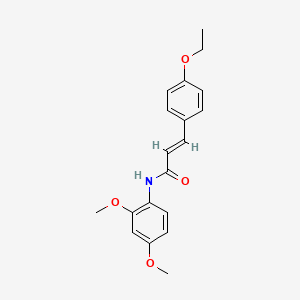
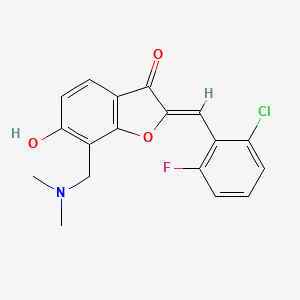
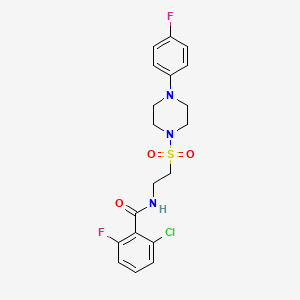
![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
